6-Tert-butyl-1-azaspiro[3.3]heptane
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Overview
Description
6-Tert-butyl-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[33]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to 6-tert-butyl-1-azaspiro[3.3]heptane have been described. One method involves the reduction of a nitrile intermediate with lithium aluminum hydride, which spontaneously displaces a tosyl group to form the azaspiro heptane derivative . Another method involves the use of selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .
Industrial Production Methods
While specific industrial production methods for 6-tert-butyl-1-azaspiro[3
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Reduction: Reduction of nitrile intermediates with lithium aluminum hydride to form primary amines.
Substitution: The compound can undergo substitution reactions, particularly involving the displacement of tosyl groups.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenase (BVMO) as a catalyst.
Reduction: Lithium aluminum hydride as a reducing agent.
Substitution: Tosyl groups as leaving groups.
Major Products Formed
Oxidation: γ-Butyrolactone derivatives.
Reduction: Primary amines.
Substitution: Various azaspiro heptane derivatives.
Scientific Research Applications
6-Tert-butyl-1-azaspiro[3.3]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-tert-butyl-1-azaspiro[3.3]heptane involves its interaction with molecular targets and pathways relevant to its biological activity. For instance, its derivatives act as CNS penetrant CXCR2 antagonists, which are involved in the treatment of CNS demyelinating diseases . The spirocyclic scaffold provides a unique three-dimensional profile that enhances its interaction with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Uniqueness
6-Tert-butyl-1-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which provides distinct physicochemical properties and potential for selective derivation. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6-tert-butyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H19N/c1-9(2,3)8-6-10(7-8)4-5-11-10/h8,11H,4-7H2,1-3H3 |
InChI Key |
FSZPTDAPDAQYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2(C1)CCN2 |
Origin of Product |
United States |
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